An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (CAS No: 17722-52-0), a molecule of interest in synthetic and medicinal chemistry. This document delves into the compound's structural characteristics, spectroscopic profile, and key physicochemical parameters. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by a rationale for the methodological choices. The guide is structured to offer both foundational data for researchers new to this compound and in-depth insights for those in the drug development field. All presented data is supported by citations to peer-reviewed literature and reputable chemical databases.
Introduction and Molecular Overview
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known by its IUPAC name N-(4-chlorophenyl)succinamic acid, is a dicarboxylic acid monoamide. Its structure comprises a succinic acid backbone linked via an amide bond to a 4-chlorophenyl group. This unique combination of a flexible aliphatic chain and a rigid, substituted aromatic ring imparts specific physicochemical properties that are critical for its behavior in both chemical and biological systems.
The presence of a carboxylic acid group and an amide linkage provides sites for hydrogen bonding, influencing its solubility and crystal packing. The chlorophenyl moiety introduces a degree of lipophilicity and potential for specific interactions within biological targets. Understanding these fundamental properties is paramount for its application in areas such as precursor for more complex molecules or as a scaffold in drug design.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 4-[(4-chlorophenyl)amino]-4-oxobutanoic acid | N/A |
| Synonyms | N-(4-chlorophenyl)succinamic acid, 4'-Chlorosuccinanilic acid | |
| CAS Number | 17722-52-0 | |
| Molecular Formula | C₁₀H₁₀ClNO₃ | |
| Molecular Weight | 227.64 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)O)Cl | N/A |
| InChI Key | YBHQNANXYIMXAA-UHFFFAOYSA-N | N/A |
Synthesis and Purification
The synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is reliably achieved through the nucleophilic acyl substitution reaction between succinic anhydride and 4-chloroaniline. This reaction is straightforward and generally proceeds with high yield.
Experimental Protocol: Synthesis
This protocol is adapted from the method described by Gowda et al. (2009).[1]
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Reagent Preparation:
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Dissolve succinic anhydride (0.01 mole) in 25 mL of toluene.
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In a separate flask, dissolve 4-chloroaniline (0.01 mole) in 20 mL of toluene.
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Reaction:
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To the succinic anhydride solution, add the 4-chloroaniline solution dropwise with constant stirring at room temperature.
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Continue stirring the resulting mixture for approximately one hour.
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Allow the mixture to stand for an additional hour to ensure the completion of the reaction.
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Work-up and Isolation:
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To quench any unreacted 4-chloroaniline, treat the reaction mixture with dilute hydrochloric acid.
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The solid product, N-(4-chlorophenyl)succinamic acid, will precipitate out of the solution.
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Collect the solid by vacuum filtration.
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Wash the solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid formed during the work-up.[1]
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Experimental Protocol: Purification
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Recrystallization:
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and application.
Physical State and Appearance
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is a solid at room temperature. When purified, it forms colorless crystals.
Melting Point
The melting point is a critical indicator of purity. While a specific value for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is not consistently reported across all databases, a closely related synonym, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, has a reported melting point of 138–139 °C .
Solubility
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Toluene: The compound is synthesized in toluene, and the product precipitates, suggesting low solubility in this non-polar solvent.[1]
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Water: The crude product is washed with water, indicating low solubility in water.[1]
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Ethanol: The compound is recrystallized from ethanol, indicating good solubility in this polar protic solvent, especially at elevated temperatures.[1]
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Methanol: A related compound, methyl N-(4-chlorophenyl)succinamate, is formed from the slow crystallization of N-(4-chlorophenyl)succinamic acid in hot methanol, suggesting reactivity and solubility in methanol.[2]
Acid Dissociation Constant (pKa) and Lipophilicity (logP)
Experimentally determined pKa and logP values for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid are not available in the literature. However, computational predictions can provide valuable estimates. For the structurally similar 2-(4-Chlorophenyl)succinic acid, the predicted XLogP3 is 1.5. Due to the presence of both a carboxylic acid (acidic) and an amide group (which can be weakly basic or neutral), the molecule's ionization state will be pH-dependent.
Structural and Spectroscopic Characterization
Structural confirmation and purity assessment are critical steps in chemical synthesis and analysis.
Crystal Structure
The crystal structure of N-(4-chlorophenyl)succinamic acid has been determined by X-ray crystallography.[1] The key structural features are:
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The molecule exists in a monoclinic crystal system.[1]
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The conformation of the N-H and C=O bonds in the amide group are anti to each other.[1]
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The amide oxygen and the carbonyl oxygen of the carboxylic acid are also in an anti conformation.[1]
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Intermolecular N-H···O and O-H···O hydrogen bonds lead to the formation of infinite chains within the crystal lattice.[1]
Spectroscopic Data
The FTIR spectrum provides information about the functional groups present in the molecule. For the related 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the following characteristic peaks are observed:
| Wavenumber (cm⁻¹) | Assignment |
| 3305 | N-H stretching |
| 3189 | O-H stretching (carboxylic acid) |
| 1689 | C=O stretching (amide) |
| 1662 | Asymmetric C=O stretching (carboxylic acid) |
| 1589 | C=C stretching (aromatic) |
| 1436 | Symmetric C=O stretching (carboxylic acid) |
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. The following data is for the related 4-[(4-chlorophenyl)carbamoyl]butanoic acid in DMSO-d₆.
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.10 | s | 1H | -COOH |
| 10.03 | s | 1H | -NH- |
| 7.63 | d | 2H | Aromatic C-H |
| 7.35 | d | 2H | Aromatic C-H |
| 2.36 | t | 2H | -CH₂- |
| 2.28 | t | 2H | -CH₂- |
| 1.81 | quint | 2H | -CH₂- |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| 174.6 | -COOH |
| 171.4 | -C(=O)NH- |
| 138.7 | Aromatic C-Cl |
| 129.0 | Aromatic C-H |
| 126.9 | Aromatic C-N |
| 121.0 | Aromatic C-H |
| 35.8 | -CH₂- |
| 33.4 | -CH₂- |
| 20.8 | -CH₂- |
Biological Activity and Toxicological Profile
Currently, there is a lack of specific publicly available data on the biological activity and toxicological profile of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. However, the broader class of succinamic acid and succinimide derivatives has been investigated for a range of biological activities.
It is important to note that the biological effects of related but structurally distinct compounds should not be directly extrapolated to the title compound. For instance, N-(3,5-dichlorophenyl)succinamic acid has been used as an internal standard in cytotoxicity studies, but this does not provide direct information on the bioactivity of the 4-chloro analog.[4]
Any investigation into the biological effects of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid would require dedicated in vitro and in vivo studies.
Safety and Handling
Based on the Safety Data Sheet for the related N-(4-chlorophenyl)-maleimide, compounds with a similar chlorophenyl amide structure should be handled with care. The following hazards are noted:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye damage.
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May cause respiratory irritation. [1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.
Conclusion
This technical guide has synthesized the available physicochemical data for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. The synthesis of this compound is well-established and proceeds with good yield. Its structural and spectroscopic properties have been characterized, providing a solid foundation for its identification and quality control. While there are gaps in the experimental data for some physicochemical parameters, such as solubility, pKa, and logP, as well as a lack of specific biological activity and toxicology data, this guide provides a comprehensive starting point for researchers. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this molecule in the fields of chemistry and drug development.
References
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Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773. [Link]
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Gowda, B. T., et al. (2009). Methyl N-(4-chlorophenyl)succinamate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o583. [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)succinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Khattab, S. N., et al. (2015). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Molecules, 20(8), 14889-14905. [Link]
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- 3. 2-(4-Chlorophenyl)succinic acid | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid | C10H10ClNO5 | CID 14270103 - PubChem [pubchem.ncbi.nlm.nih.gov]
